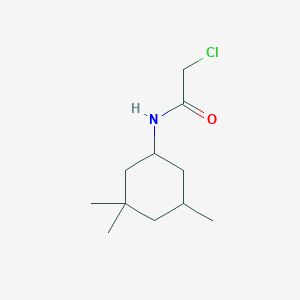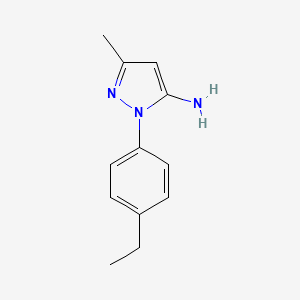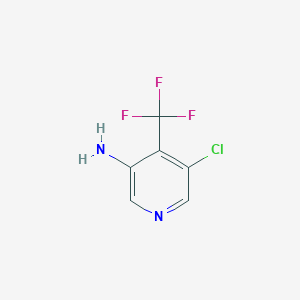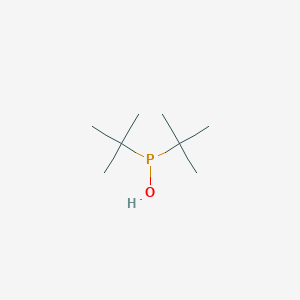
2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-N-(3,3,5-Trimethylcyclohexyl)acetamid ist eine organische Verbindung mit der Summenformel C11H20ClNO. Es ist ein Derivat von Acetamid, bei dem die Acetamidgruppe durch eine 2-Chlorgruppe und eine 3,3,5-Trimethylcyclohexylgruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-N-(3,3,5-Trimethylcyclohexyl)acetamid beinhaltet typischerweise die Reaktion von 3,3,5-Trimethylcyclohexylamin mit Chloracetylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das allgemeine Reaktionsschema ist wie folgt:
3,3,5-trimethylcyclohexylamine+chloroacetyl chloride→this compound+HCl
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Dies kann die Kontrolle von Temperatur, Reaktionszeit und den molaren Verhältnissen der Reaktanten beinhalten.
Chemische Reaktionsanalyse
Reaktionstypen
2-Chlor-N-(3,3,5-Trimethylcyclohexyl)acetamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Chloratom kann durch andere Nukleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden.
Hydrolyse: Die Amidbindung kann hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu ergeben.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine, Thiole und Alkoxide.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig eingesetzt.
Hydrolyse: Saure oder basische Bedingungen können verwendet werden, um die Amidbindung zu hydrolysieren.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Produkte hängen vom verwendeten Nukleophil ab.
Oxidation: Produkte können Carbonsäuren oder Ketone umfassen.
Reduktion: Produkte können Amine oder Alkohole umfassen.
Hydrolyse: Produkte umfassen die entsprechende Carbonsäure und das Amin.
Wissenschaftliche Forschungsanwendungen
2-Chlor-N-(3,3,5-Trimethylcyclohexyl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese anderer organischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-N-(3,3,5-Trimethylcyclohexyl)acetamid hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu einer biologischen Reaktion führt. Die genauen beteiligten Wege und Ziele können variieren und sind oft Gegenstand laufender Forschung.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide typically involves the reaction of 3,3,5-trimethylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,3,5-trimethylcyclohexylamine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and the molar ratios of the reactants.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlor-N-(3,5-Dimethoxyphenyl)acetamid
- 2-Chlor-N-(3-Chlorphenyl)acetamid
- 2-Chlor-N-(3-Phenylpropyl)acetamid
Einzigartigkeit
2-Chlor-N-(3,3,5-Trimethylcyclohexyl)acetamid ist aufgrund der Gegenwart der 3,3,5-Trimethylcyclohexylgruppe einzigartig, die dem Molekül spezifische sterische und elektronische Eigenschaften verleiht. Dies kann seine Reaktivität und seine Interaktionen mit anderen Molekülen beeinflussen, wodurch es sich von anderen ähnlichen Verbindungen unterscheidet.
Eigenschaften
Molekularformel |
C11H20ClNO |
|---|---|
Molekulargewicht |
217.73 g/mol |
IUPAC-Name |
2-chloro-N-(3,3,5-trimethylcyclohexyl)acetamide |
InChI |
InChI=1S/C11H20ClNO/c1-8-4-9(13-10(14)7-12)6-11(2,3)5-8/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
PGPHQQMIPDWODR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12121572.png)
![2-amino-N-benzyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121573.png)
![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)
![N-(4-{[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12121582.png)
![{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12121588.png)
![Acetamide, 2-amino-N-[2-(4-fluorophenyl)ethyl]-](/img/structure/B12121591.png)
![1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12121598.png)




![N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12121630.png)
![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)

